molecular formula C9H18F2N2O B13205443 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

Cat. No.: B13205443
M. Wt: 208.25 g/mol
InChI Key: OGYZDPQOZLPMEX-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is a fluorinated amine compound characterized by the presence of a difluoromethyl group and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and epoxides.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the oxazepane ring can provide structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-1-amine
  • 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

Uniqueness

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the specific positioning of the difluoromethyl group and the oxazepane ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

OGYZDPQOZLPMEX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCOC1)CC(CN)(F)F

Origin of Product

United States

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